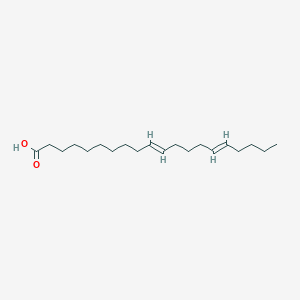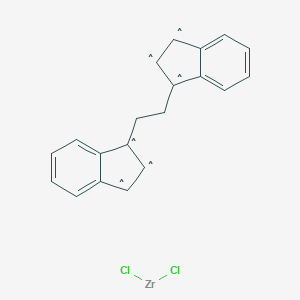
MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is an organometallic compound with the molecular formula C20H16Cl2Zr and a molecular weight of 418.5 g/mol. This compound is notable for its unique structure, which includes zirconium coordinated to two chlorine atoms and an indene ligand. It is used in various scientific research applications, particularly in the field of catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE typically involves the reaction of zirconium tetrachloride with 1-(2-inden-1-ylethyl)indene in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized facilities equipped to handle organometallic compounds safely.
Análisis De Reacciones Químicas
Types of Reactions
MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Chlorine atoms can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium-ligand complexes.
Aplicaciones Científicas De Investigación
MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Material Science: The compound is studied for its potential in creating advanced materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential in drug development and delivery systems.
Mecanismo De Acción
The mechanism by which MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE exerts its effects involves the coordination of zirconium with various substrates. This coordination facilitates the activation of substrates, making them more reactive in subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Dichloro[rac-ethylenebis(indenyl)]zirconium(IV): This compound has a similar structure but with ethylenebis(indenyl) ligands instead of 1-(2-inden-1-ylethyl)indene.
Dichloroethylenebis(indenyl)zirconium(IV): Another similar compound with ethylenebis(indenyl) ligands.
Uniqueness
MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is unique due to its specific ligand structure, which imparts distinct reactivity and catalytic properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not perform as effectively .
Propiedades
InChI |
InChI=1S/C20H16.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12H,13-14H2;2*1H;/q;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSGEJIFDJSPCE-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[CH][CH][C]2CC[C]3[CH][CH]C4=CC=CC=C43.Cl[Zr]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
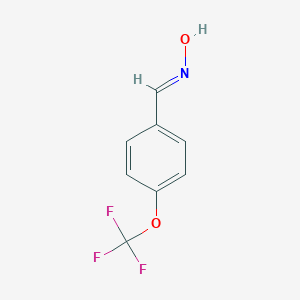
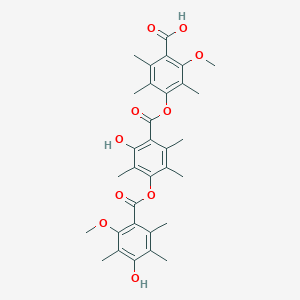
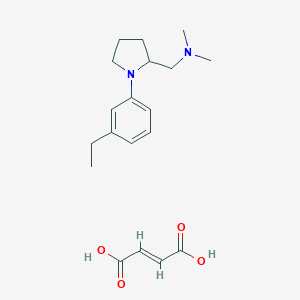
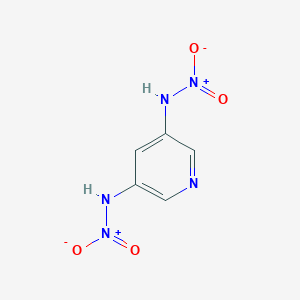
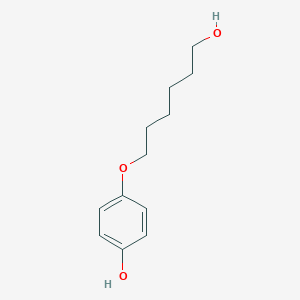
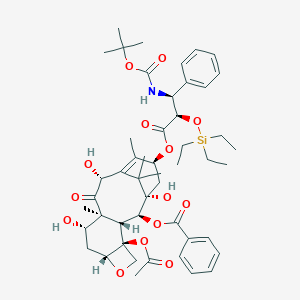
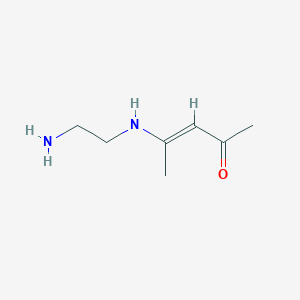
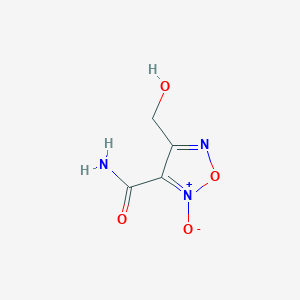
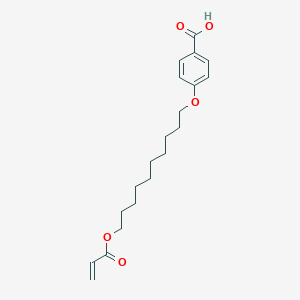
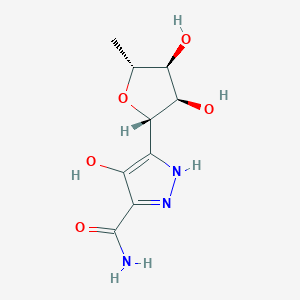
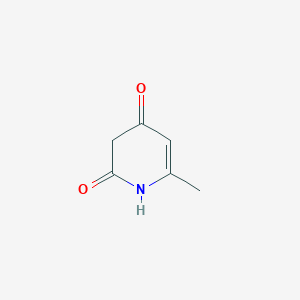
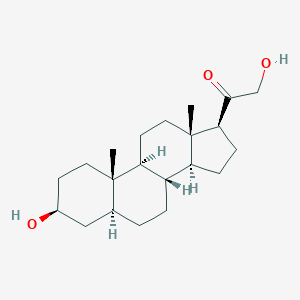
![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)
